(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a nitrobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenyl hydrazine with 2-bromoacetophenone to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazolotriazole core. The final step involves the reaction of the thiazolotriazole with 3-nitrobenzaldehyde under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The nitrobenzylidene moiety is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. This interaction can lead to the inhibition of key pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(2-methylphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(2-methylphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(2-methylphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzylidene moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H12N4O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12N4O3S/c1-11-5-2-3-8-14(11)16-19-18-21(20-16)17(23)15(26-18)10-12-6-4-7-13(9-12)22(24)25/h2-10H,1H3/b15-10- |
InChI Key |
WZNVJKHGWHJFEE-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
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